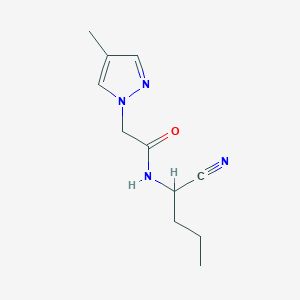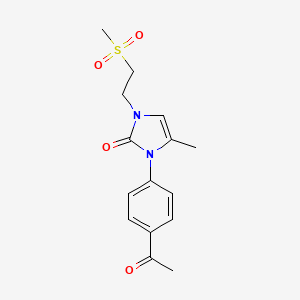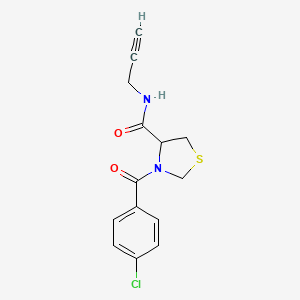![molecular formula C7H13N3O2Si B7572882 Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, also known as TMSN, is a chemical compound that is widely used in scientific research applications. It is a silane-based reagent that is commonly used in organic synthesis reactions. TMSN is a colorless liquid that is highly reactive, and it is known for its ability to act as a nucleophile and a Lewis base.
Mécanisme D'action
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane acts as a nucleophile and a Lewis base in organic synthesis reactions. It is highly reactive and can react with a variety of organic compounds, including carbonyl compounds and alkyl halides. The reaction mechanism involves the transfer of a trimethylsilyl group from Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane to the organic compound, which can lead to the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is not used in drug development, and therefore, there are no known biochemical or physiological effects associated with its use. However, it is important to handle Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane with care, as it is highly reactive and can be dangerous if mishandled.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in laboratory experiments is its high reactivity and versatility. It can be used in a wide range of organic synthesis reactions, and it is relatively easy to handle and store. However, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, including wearing protective clothing and working in a well-ventilated area.
Orientations Futures
There are several potential future directions for research involving Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane. One area of interest is the development of new synthetic methods using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as a reagent. Researchers are also exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the preparation of new materials, including silane-modified surfaces and other nanomaterials. Additionally, there is interest in exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the synthesis of new pharmaceuticals and bioactive compounds. Overall, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a versatile and useful reagent that has the potential to play an important role in a variety of scientific research applications.
Méthodes De Synthèse
The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane involves the reaction of trimethylsilyl chloride with 4-nitropyrazole in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as the main product. The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is widely used in scientific research applications, particularly in organic synthesis reactions. It is commonly used as a reagent to introduce a trimethylsilyl group into organic molecules. This can be useful in a variety of applications, including the synthesis of pharmaceuticals and other bioactive compounds. Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also used in the preparation of silane-modified surfaces, which can be used in a variety of applications, including microelectronics and nanotechnology.
Propriétés
IUPAC Name |
trimethyl-[(4-nitropyrazol-1-yl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)6-9-5-7(4-8-9)10(11)12/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHNDRVDFEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)







